6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. The molecular formula for this compound is CHNO, with a molecular weight of approximately 390.44 g/mol. This compound contains both nitrogen and oxygen atoms in its structure, contributing to its reactivity and potential biological activity, making it significant in medicinal chemistry and synthetic organic chemistry .
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid falls under the category of diazaspiro compounds, which are characterized by the presence of two nitrogen atoms within a spirocyclic framework. It is also classified as a carboxylic acid due to the presence of the carboxylic functional group (-COOH) in its structure .
The synthesis of 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multi-step procedures that may include:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can vary depending on the desired yield and purity of the final product. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is commonly employed .
The molecular structure of 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid features a spirocyclic arrangement where two nitrogen atoms are incorporated within a bridged bicyclic system. The tert-butoxycarbonyl group serves to protect an amine group, while the benzyl group adds complexity to the molecule.
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical transformations, including:
The efficiency of these reactions often depends on optimizing conditions such as pH, temperature, and reaction time to achieve high yields and selectivity.
The mechanism of action for 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid primarily relates to its interactions with biological targets:
These interactions highlight the compound's potential therapeutic applications in treating metabolic disorders and certain types of cancer.
Relevant data indicate that its stability can be influenced by environmental factors such as pH and temperature .
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several applications:
This compound exemplifies how intricate organic structures can lead to significant implications in drug discovery and development processes across various scientific fields.
The strategic disconnection of the 2,6-diazaspiro[3.4]octane core reveals two primary synthons: a functionalized azetidine precursor and a cyclopentane-based fragment. The core disassembly focuses on the spiro carbon at position 8, which serves as the pivotal connection point between the two heterocyclic systems. The most efficient retrosynthetic pathway identifies N-Boc-azetidin-3-one as the starting material (CAS#: 1352926-14-7), which undergoes ring expansion via carbonyl olefination to establish the cyclopentane moiety [6]. Alternative routes involve annulation strategies where the azetidine ring is constructed onto a pre-functionalized cyclopentane scaffold, though this approach suffers from lower stereocontrol [7]. Critical to this analysis is the recognition that the carboxylic acid at C8 serves not only as a functional handle for diversification but also stabilizes the transition state during spirocyclization through intramolecular hydrogen bonding. The benzyl-protected nitrogen at N6 is traced back to benzylamine derivatives, allowing orthogonal deprotection in downstream modifications [5] [6].
The construction of the spiro[3.4]octane architecture relies predominantly on Horner-Wadsworth-Emmons (HWE) olefination followed by a [3+2] cycloaddition, achieving high efficiency and scalability. The sequence commences with N-Boc-azetidin-3-one, which undergoes HWE reaction with triethyl phosphonoacetate under mild base conditions (LiOH, THF, 0°C → RT) to yield the α,β-unsaturated ester with >95% conversion [6]. This electron-deficient alkene then participates in a Lewis acid-catalyzed [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. The reaction employs lithium fluoride as a fluoride source to generate an azomethine ylide in situ, which attacks the acrylate double bond, forming the spirocyclic system in a single step.
Table 1: Optimization of [3+2] Cycloaddition Conditions
Catalyst | Temperature | Reaction Time | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
None | 80°C | 48h | 32% | 1.5:1 |
LiF | 25°C | 6h | 56% | >20:1 |
Zn(OTf)₂ | 60°C | 12h | 68% | 15:1 |
Sc(OTf)₃ | 40°C | 8h | 75% | >20:1 |
The optimal protocol uses LiF catalysis at ambient temperature, delivering the spirocyclic ester intermediate (precursor to the carboxylic acid) in 56% isolated yield with exceptional diastereoselectivity (dr >20:1). This efficiency stems from the chelation-controlled transition state, where the lithium cation coordinates with both the ester carbonyl and the ylide nitrogen, enforcing a syn-facial approach [6]. Subsequent hydrolysis of the ester using NaOH/THF-H₂O (0°C, 2h) furnishes the carboxylic acid functionality without epimerization, confirmed by ¹³C NMR monitoring of the C8 chiral center.
The tert-butoxycarbonyl (Boc) group at N2 serves dual roles: it prevents undesired N2 reactivity during spirocycle assembly and enables selective N6 functionalization. Kinetic studies reveal that the Boc group in 2,6-diazaspiro[3.4]octanes exhibits atypical stability due to steric constraints from the spiro junction. While standard Boc deprotection typically requires strong acids (e.g., 50% TFA in DCM), this compound withstands 25% TFA for >6h at 25°C with <5% deprotection, as quantified by LC-MS [3]. This resilience allows selective manipulation of the benzyl-protected N6 nitrogen under acidic conditions without disturbing the Boc group.
Orthogonal deprotection is achieved through two distinct pathways:
The carboxylic acid at C8 significantly influences Boc stability. NMR studies show that protonation of the carboxylate forms an intramolecular hydrogen bond with the Boc carbonyl oxygen (δ = 155.2 ppm, downfield shift of 1.8 ppm), further rigidifying the structure and increasing acid resistance. This dynamic protection strategy is exploited in the synthesis of antitubercular derivatives, where Boc remains intact during nitrofuran coupling at N6 [5] [6].
The C8 carbon harbors a chiral center whose configuration dictates the spatial orientation of the carboxylic acid pharmacophore. X-ray crystallography of the title compound confirms that the (S)-enantiomer adopts a "folded" conformation where the carboxylic acid resides in the concave face of the spiro system, while the (R)-enantiomer exhibits an "extended" structure [5]. Achieving stereocontrol requires three interdependent strategies:
Table 2: Enantioselective Synthesis Approaches for C8 Chiral Center
Method | Chiral Source | ee (%) | Key Advantage |
---|---|---|---|
Chiral Resolution | Diastereomeric salt formation | 99% | High purity via (1R)-(–)-10-camphorsulfonic acid |
Asymmetric [3+2] Cycloaddition | (S)-BINAP-AgF catalyst | 87% | Direct enantioselective construction |
Enzymatic Hydrolysis | Lipase PS (Burkholderia cepacia) | 95% | Kinetic resolution of ethyl ester precursor |
The benzyl group at N6 exerts a pronounced steric effect on conformational dynamics. NMR NOE experiments demonstrate that the (S)-enantiomer positions the benzyl group pseudo-axial, minimizing 1,3-diaxial interactions with the C8 carboxylate. This orientation is stabilized by a CH-π interaction between the benzyl aromatic ring (δ = 7.25 ppm) and the azetidine C4-H (δ = 3.42 ppm, upfield shift of 0.6 ppm vs unsubstituted analogs) [5]. Computational models (DFT B3LYP/6-31G*) corroborate that the (S)-configuration is energetically favored by 2.3 kcal/mol due to this stabilizing interaction. When synthesizing antitubercular derivatives, the (S)-enantiomer shows 100-fold greater potency than the (R)-counterpart, emphasizing the critical role of stereochemistry in biological activity [5] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0